molecular formula C19H18ClN3O4S2 B2716963 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 905681-20-1

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2716963
CAS No.: 905681-20-1
M. Wt: 451.94
InChI Key: OWBPWJQMGARRLD-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide: is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzothiazole ring substituted with a chloro and methyl group, linked to a benzamide moiety through a morpholinosulfonyl group. Its unique structure makes it a valuable molecule in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with 4-chloro-3-methylbenzoic acid under acidic conditions to form 6-chloro-4-methylbenzo[d]thiazole.

    Sulfonylation: The benzothiazole intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.

    Morpholine Substitution: The sulfonyl chloride intermediate is treated with morpholine to form the morpholinosulfonyl derivative.

    Amidation: Finally, the morpholinosulfonyl derivative is coupled with 4-aminobenzamide under suitable conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzothiazole ring, forming corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound serves as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Biology:

    Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: It is employed in research to study cell signaling pathways and their modulation.

Medicine:

    Drug Development: The compound is investigated for its potential therapeutic effects, particularly in targeting specific proteins or pathways involved in diseases.

    Diagnostic Tools: It is used in the development of diagnostic assays for detecting specific biomolecules.

Industry:

    Chemical Manufacturing: The compound is used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: It plays a role in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and modulating various biochemical pathways. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

  • N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
  • N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide
  • N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(propylsulfonyl)benzamide

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the sulfonyl group, which can significantly affect the compound’s reactivity and interaction with molecular targets.
  • Reactivity: The presence of different alkyl groups on the sulfonyl moiety can influence the compound’s solubility, stability, and overall reactivity in chemical reactions.
  • Biological Activity: Variations in the sulfonyl substituents can lead to differences in biological activity, including potency and selectivity towards specific targets.

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S2/c1-12-10-14(20)11-16-17(12)21-19(28-16)22-18(24)13-2-4-15(5-3-13)29(25,26)23-6-8-27-9-7-23/h2-5,10-11H,6-9H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBPWJQMGARRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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